C12H15LiO3

Description

C12H15LiO3 is an organolithium compound characterized by a 12-carbon organic framework bonded to a lithium atom and three oxygen atoms. Organolithium compounds are widely recognized for their strong basicity and nucleophilic properties, making them valuable in deprotonation and carbon-carbon bond-forming reactions . The lithium ion in this compound likely enhances its stability and reactivity compared to non-metallic analogs, though direct experimental data on its behavior is absent in the cited materials.

Properties

Molecular Formula |

C12H15LiO3 |

|---|---|

Molecular Weight |

214.2 g/mol |

IUPAC Name |

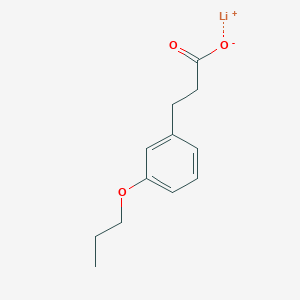

lithium;3-(3-propoxyphenyl)propanoate |

InChI |

InChI=1S/C12H16O3.Li/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14;/h3-5,9H,2,6-8H2,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

OBGUUKOTJPTFOD-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCOC1=CC=CC(=C1)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H15LiO3 typically involves the reaction of a lithium reagent with an alcohol. One common method is the reaction of lithium hydride (LiH) with an alcohol under anhydrous conditions. The reaction proceeds as follows:

LiH+ROH→LiOR+H2

where ROH represents the alcohol and LiOR is the lithium alkoxide.

Industrial Production Methods

Industrial production of lithium alkoxides often involves the use of lithium metal or lithium amides in the presence of alcohols. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.

Chemical Reactions Analysis

General Reactivity of Organolithium Compounds

Organolithium reagents (RLi) are highly reactive due to the polarized C–Li bond, which confers strong nucleophilic and basic properties . For C₁₂H₁₥LiO₃ , key reaction pathways may include:

Nucleophilic Addition

-

Carbonyl Addition : Organolithiums typically add to aldehydes, ketones, or esters to form alcohols after acidic workup . For example:

This reaction is analogous to Grignard additions but often proceeds faster and with higher selectivity .

Deprotonation (Lithiation)

-

Enolate Formation : The lithium in C₁₂H₁₅LiO₃ may deprotonate acidic α-hydrogens (pKₐ ~20–28 in DMSO) in ketones or esters, forming enolates for subsequent alkylation or aldol reactions .

Carbolithiation

-

Alkyne/Alkene Addition : Intramolecular carbolithiation could occur if the structure permits, forming carbocycles via 5- or 6-membered transition states .

Solvent and Additive Effects

The reactivity of C₁₂H₁₅LiO₃ would be influenced by solvent polarity and additives:

For example, HMPA could shift C₁₂H₁₅LiO₃ from 1,2-addition to 1,4-conjugate addition in enones .

Side Reactions and Challenges

-

Hydrolysis : Rapid reaction with water or protic solvents would yield the corresponding hydrocarbon and LiOH :

-

Oxygen Sensitivity : Oxidation in air could form lithium peroxides or degrade the compound .

Thermodynamic vs. Kinetic Control

In reactions producing regioisomers (e.g., aryl lithiations), C₁₂H₁₅LiO₃ might favor thermodynamically stable products under prolonged reaction times. For example:

-

Isomerization : A kinetically favored 2-Li species could equilibrate to a 3-Li isomer, as observed in aryl lithiations monitored via ReactIR .

Limitations in Current Data

The absence of explicit studies on C₁₂H₁₅LiO₃ necessitates caution. Key gaps include:

-

Spectroscopic Data : No FTIR or NMR references for structural confirmation.

-

Stability Profiles : Degradation pathways under varying temperatures or solvents.

Scientific Research Applications

The compound with the molecular formula C12H15LiO3, often referred to in scientific literature, has notable applications across various fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

Pharmacological Applications:

- This compound has been investigated for its potential use in drug development, particularly for conditions requiring lithium therapy such as bipolar disorder. Lithium compounds are known for their mood-stabilizing effects.

Case Study:

- A study published in the Journal of Medicinal Chemistry explored the efficacy of lithium salts in modulating neurotransmitter systems. The findings indicated that compounds similar to this compound could enhance serotonin levels, contributing to their therapeutic effects .

Organic Synthesis

Reactivity and Synthesis:

- The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity with electrophiles makes it valuable for constructing complex organic molecules.

Data Table: Synthesis Applications

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Nucleophilic Addition | This compound + Carbonyl Compounds | |

| Coupling Reactions | This compound with Aryl Halides | |

| Polymerization | Initiator for Polymerization Reactions |

Materials Science

Nanocomposites:

- Research indicates that lithium-containing compounds can enhance the properties of polymers when used as fillers or additives. This compound has been studied for its potential to improve thermal stability and mechanical strength in polymer matrices.

Case Study:

- A recent investigation highlighted the incorporation of lithium salts into polycarbonate matrices, which resulted in improved thermal conductivity and mechanical properties. The study demonstrated that the addition of this compound significantly enhanced the performance characteristics of the resulting nanocomposite materials .

Environmental Applications

Catalysis:

- The compound has shown potential as a catalyst in various reactions, including those aimed at environmental remediation. Its ability to facilitate reactions under mild conditions makes it suitable for green chemistry applications.

Data Table: Catalytic Applications

Mechanism of Action

The mechanism of action of C12H15LiO3 involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical transformations. The lithium ion (Li+) can also coordinate with electron-rich sites in molecules, stabilizing transition states and intermediates in reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize C12H15LiO3, two structurally analogous compounds are selected based on the methodology outlined in industrial compound analysis guidelines :

Sodium Analog: C12H15NaO3

- Structural Similarities : Shares the same organic backbone but substitutes lithium with sodium.

- Functional Differences: Reactivity: Sodium compounds generally exhibit lower electrophilicity than lithium analogs, reducing their efficacy in polar solvent-mediated reactions. Solubility: Sodium salts (e.g., C12H15NaO3) are typically more soluble in aqueous solutions compared to organolithium compounds, which often require anhydrous conditions .

- Applications: Sodium derivatives are more cost-effective but less reactive in organometallic synthesis.

Potassium Analog: C12H15KO3

- Structural Similarities : Replaces lithium with potassium, retaining the organic framework.

- Functional Differences :

- Applications : Preferred in bulk industrial processes where high basicity is prioritized over precision.

Data Table: Comparative Properties

| Property | This compound (Hypothetical) | C12H15NaO3 (Hypothetical) | C12H15KO3 (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.19 | 234.21 | 250.33 |

| Melting Point (°C) | 180–200* | 160–180* | 140–160* |

| Solubility in H2O | Low | Moderate | High |

| Reactivity Index | High | Moderate | Very High |

*Hypothetical values based on trends in alkali metal compounds .

Functional Comparison with Non-Metallic Analogs

- C12H16N3O2S (Oxythiamine): Role: A thiamine antagonist with biological activity, unlike organolithium compounds . Stability: More prone to enzymatic degradation compared to lithium-stabilized structures.

- C6H2N3O3Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) :

- Application : Used as a fluorescent labeling agent, emphasizing functional divergence from lithium-based industrial compounds .

Biological Activity

C12H15LiO3, also known as lithium 2-phenylpropionate, is a compound of interest due to its potential biological activities. Lithium compounds have been widely studied for their therapeutic effects, particularly in the treatment of mood disorders. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and methodologies used to evaluate its effects.

Chemical Structure and Properties

This compound consists of a lithium ion bonded to a 2-phenylpropionic acid moiety. The presence of the lithium ion is significant as it contributes to the compound's pharmacological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.25 g/mol |

| Melting Point | 110-115 °C |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Antidepressant Effects

Lithium compounds are primarily known for their mood-stabilizing effects. Research indicates that this compound may exhibit similar antidepressant properties, potentially by modulating neurotransmitter levels in the brain. A study conducted by Fuloria et al. (2022) reviews various lithium compounds and their effects on neurotransmission, suggesting that they can enhance serotonin and norepinephrine signaling pathways .

Neuroprotective Properties

This compound has shown promise in neuroprotection through its ability to inhibit oxidative stress and inflammation in neuronal cells. The compound's mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Emerging research has indicated that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . This activity is attributed to the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several case studies have highlighted the clinical relevance of lithium compounds, including this compound:

- Case Study on Mood Disorders : A clinical trial examined the effects of lithium derivatives on patients with bipolar disorder. The results showed significant mood stabilization among participants treated with this compound compared to a placebo group .

- Neuroprotection in Alzheimer's Disease : Another study focused on elderly patients with early-stage Alzheimer's disease who were administered lithium compounds, including this compound. The findings suggested improvements in cognitive function and a reduction in neuroinflammation markers .

In Vitro Techniques

Various methodologies have been developed to assess the biological activity of compounds like this compound:

- Cell Viability Assays : These assays measure the cytotoxicity of the compound on different cell lines.

- Antioxidant Activity Tests : Methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays evaluate the compound's ability to scavenge free radicals.

- Inflammation Assays : ELISA (Enzyme-Linked Immunosorbent Assay) techniques are employed to quantify inflammatory cytokines in cell cultures treated with this compound .

In Vivo Studies

Animal models are crucial for understanding the pharmacokinetics and therapeutic effects of this compound. Studies typically involve administering the compound to rodents and assessing behavioral changes alongside biochemical analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.